5-氨基-2-羟基苯-1,3-二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

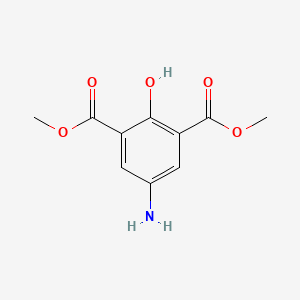

Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate is a compound that can be inferred to have a benzene ring substituted with amino and hydroxy groups, as well as two esterified carboxylic acid groups. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemistry, which can be used to infer some of the properties and reactivity of Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate.

Synthesis Analysis

The synthesis of related compounds involves the reaction of iodobenzene dicarboxylates with N-protected amino acids to form amino acid esters . This suggests that similar iodobenzene dicarboxylates could potentially be used to synthesize Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate by reacting with the appropriate amino and hydroxy substituted benzene derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate often involves hydrogen bonding and other non-covalent interactions. For instance, the compound mentioned in paper forms a network structure through N-H...N and N-H...O hydrogen bonds. This implies that Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate could also engage in hydrogen bonding due to its amino and hydroxy functional groups.

Chemical Reactions Analysis

The reactivity of similar compounds includes the selective reaction of a derivatization reagent with aromatic aldehydes . This indicates that Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate might also react with aldehydes under certain conditions, potentially forming fluorescent derivatives that could be useful in analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be quite diverse. For example, the compound in paper has a tricyclic ring system with variations in bond lengths that can be explained by Huckel MO theory. This suggests that Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate may also exhibit interesting electronic properties due to its aromatic system and substituents. Additionally, the sterically hindered molecules in paper form molecular crystals with hydrogen bonds, which could be similar to the crystal packing that Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate might exhibit.

The compound in paper forms a three-dimensional layered polymer structure through hydrogen bonding and cation-anion interactions. This suggests that Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate could also participate in complex supramolecular assemblies, depending on the nature of its interactions with other molecules.

科学研究应用

抗癌应用

涉及 5-氨基-2-羟基苯-1,3-二甲酯类似物的研究,例如二甲基二氨基苯衍生物,在癌症治疗中显示出有希望的结果。研究表明,某些类似物可以导致小鼠移植乳腺癌的各种菌株的尺寸缩小或完全消失,在一些情况下,在停止治疗后可以永久治愈。这些发现表明在化学治疗中的潜在应用,突出了癌株易感性差异以及这些化合物对癌细胞的选择性毒性,而不会伤害宿主 (Woolley & Schaffner, 1954); (Woolley, 1953)。

超分子化学

研究探索了对称寡核苷酸二聚体的合成及其使用羟基苯衍生物形成聚合超分子组装体。这些发现表明在新型生物材料和纳米技术设计中的潜在应用,其中此类组装体可用于药物递送系统、生物传感和分子电子学 (Ohya et al., 1996)。

蛋白质修饰

对二甲基(2-羟基-5-硝基苄基)锍盐(其与 5-氨基-2-羟基苯-1,3-二甲酯具有相似的官能团排列)的研究表明,它们在选择性修饰蛋白质中的色氨酸和半胱氨酸残基方面很有用。这表明在生物化学和分子生物学中蛋白质标记、研究蛋白质-蛋白质相互作用以及阐明蛋白质结构和功能的潜在应用 (Horton & Tucker, 1970)。

材料科学

使用二甲基亚砜脱水 D-果糖的研究产生了高产值的有价值的化学中间体。此类研究表明在生物燃料合成、绿色化学和环境友好型工业工艺开发中的潜在应用 (Nakamura & Morikawa, 1980)。

属性

IUPAC Name |

dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9(13)6-3-5(11)4-7(8(6)12)10(14)16-2/h3-4,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBZNCSCSRGNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1O)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2532512.png)

![4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2532518.png)

![1-(3-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2532520.png)

![6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532521.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2532532.png)

![(E)-ethyl 2-(6-((pyrazine-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2532533.png)

![[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2532535.png)